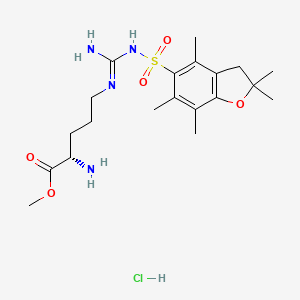

H-Arg(pbf)-ome hcl

Description

Overview of Arginine Analogues in Chemical Synthesis

Arginine, with its guanidinium (B1211019) group, plays a crucial role in the biological function of many peptides and proteins. semanticscholar.org This functional group is often involved in molecular recognition, binding to negatively charged species like phosphates and carboxylates. rsc.org However, the high basicity of the guanidino group can lead to poor bioavailability and lack of selectivity in synthetic peptides designed for therapeutic purposes. semanticscholar.org

To address these limitations, chemists have developed a diverse array of arginine analogues. These modified amino acids aim to fine-tune the properties of the resulting peptides by altering the basicity, size, and binding characteristics of the side chain. semanticscholar.orgrsc.org The development of these analogues is a significant area of research, with the goal of creating peptides with enhanced stability, improved pharmacological profiles, and novel biological activities. semanticscholar.orgresearchgate.net The synthesis of these unnatural amino acids can be complex, often requiring multi-step procedures and specialized protecting groups. semanticscholar.orgrsc.org

Significance of H-Arg(Pbf)-OMe HCl as a Building Block

This compound, or (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride, is a prominent example of a protected arginine derivative used in peptide synthesis. huatengsci.com Its significance lies in the strategic protection of the reactive guanidino group with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is a highly effective protecting group that is stable under the conditions of peptide coupling but can be readily removed with trifluoroacetic acid (TFA) at the end of the synthesis. iris-biotech.de

This strategic protection prevents unwanted side reactions involving the guanidino group during the step-wise assembly of the peptide chain. The methyl ester (OMe) at the C-terminus provides another layer of protection for the carboxylic acid, which can be saponified or used in subsequent coupling reactions. The hydrochloride (HCl) salt form improves the stability and handling of the compound. bachem.com These features make this compound a versatile and reliable building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. ruifuchem.commdpi.com

Historical Context and Evolution of its Synthetic Applications

The development of protecting groups for the arginine side chain has been a central theme in the evolution of peptide synthesis. Early protecting groups had limitations, often requiring harsh cleavage conditions that could damage the final peptide. The introduction of the Pbf group represented a significant advancement, offering a milder and more efficient deprotection strategy.

The use of this compound and related Pbf-protected arginine derivatives has become standard practice in modern peptide synthesis. Its application has been crucial in the successful synthesis of numerous biologically active peptides. For instance, it has been utilized as a starting material in the synthesis of setmelanotide, a macrocyclic peptide. researchgate.net Research continues to explore its utility in various synthetic methodologies, including its use in the synthesis of dipeptides with high stereochemical integrity and in the development of novel peptide analogues. mdpi.commdpi.com The compound's compatibility with various coupling reagents and reaction conditions underscores its broad applicability and enduring importance in the field. nih.govjustia.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 257288-19-0 |

| Molecular Formula | C20H33ClN4O5S |

| Molecular Weight | 477.02 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Data sourced from multiple chemical suppliers and databases. huatengsci.comchemicalbook.comsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBZJQUKCGWKC-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Arg Pbf Ome Hcl and Its Derivatives

Esterification and Salt Formation

The initial steps in the synthesis involve the protection of the carboxylic acid functionality as a methyl ester and the formation of a hydrochloride salt, which enhances the compound's stability and handling properties. cymitquimica.com

Methyl Esterification Procedures (e.g., using absolute methanol (B129727) and thionyl chloride)

The esterification of arginine's carboxyl group is commonly achieved using the Fischer esterification method. A prevalent and effective procedure involves reacting arginine hydrochloride with absolute methanol in the presence of thionyl chloride (SOCl₂). chemicalbook.comnih.gov Thionyl chloride serves a dual purpose: it reacts with methanol to form hydrogen chloride (HCl) in situ, which catalyzes the esterification, and it acts as a dehydrating agent, removing the water produced during the reaction to drive the equilibrium towards the ester product. google.com

The reaction is typically initiated by cooling absolute methanol to between -10°C and 0°C, followed by the slow, dropwise addition of thionyl chloride. chemicalbook.comgoogle.com Arginine or its hydrochloride salt is then added to the mixture. The reaction is allowed to proceed, often starting at a low temperature and gradually warming to room temperature or even refluxing for several hours to ensure completion. chemicalbook.comgoogle.comgoogle.com Upon completion, the solvent is removed under reduced pressure to yield the crude arginine methyl ester, typically as a dihydrochloride (B599025) salt in an oily form. chemicalbook.comgoogle.com An alternative method utilizes trimethylchlorosilane (TMSCl) in methanol, which also provides good to excellent yields under mild, room-temperature conditions. nih.gov

| Reagents | Temperature Profile | Reaction Time | Outcome | Source |

|---|---|---|---|---|

| Arg·HCl, Absolute Methanol, Thionyl Chloride | Cool to -10°C to -5°C, then warm to room temperature or 35°C | 24-72 hours | Arg·OMe·2HCl (oil) | chemicalbook.comgoogle.com |

| L-Arginine, Absolute Ethanol, Thionyl Chloride | Cool to -5°C to 0°C, then 25-30°C, then reflux at 75-80°C | ~4 hours total | L-Arginine ethyl ester hydrochloride | google.com |

| Amino Acid, Methanol, Trimethylchlorosilane (TMSCl) | Room temperature | ~12 hours | Amino acid methyl ester hydrochloride | nih.gov |

Formation of Hydrochloride Salts

The formation of a hydrochloride salt is an integral part of the synthesis and purification process for arginine methyl ester. When thionyl chloride or gaseous HCl in methanol is used for esterification, the product is directly obtained as the hydrochloride salt, often the dihydrochloride (Arg·OMe·2HCl), due to the basicity of both the α-amino group and the guanidino side chain. google.com

This salt form is advantageous as it renders the highly polar amino acid ester more stable and easier to handle and purify compared to its free base form. cymitquimica.com In subsequent synthetic steps, such as the introduction of further protecting groups, the hydrochloride salt is often used as the starting material. The reaction may proceed by dissolving the salt and adding a base to neutralize the HCl and free the nucleophilic amino group for the next reaction. google.com The final product, H-Arg(Pbf)-OMe HCl, is also isolated as a monohydrochloride salt, which provides stability for storage and use in peptide synthesis. ambeed.comgoogle.com

Introduction of the Pbf Protecting Group

Protecting the highly basic and nucleophilic guanidino side chain of arginine is crucial to prevent side reactions during peptide synthesis. omizzur.comresearchgate.net The Pbf group is a widely used sulfonyl-type protecting group for this purpose. advancedchemtech.com

Strategies for Guanidine (B92328) Protection with Pbf

The general strategy for introducing the Pbf group involves the sulfonation of the guanidino nitrogen with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl). biosynth.com A common synthetic pathway to this compound involves a sequence where the carboxyl group is first esterified. To ensure selectivity, the α-amino group is often temporarily protected, for example with a tert-butyloxycarbonyl (Boc) group. google.comgoogle.com This leads to the intermediate Boc-Arg-OMe·HCl. The Pbf group is then introduced onto the guanidino side chain. Finally, the temporary Nα-Boc group is selectively removed under acidic conditions to yield the desired this compound. chemicalbook.comgoogle.com This sequence prevents the Pbf-Cl from reacting with the α-amino group and avoids other potential side reactions. google.com

Reaction Conditions and Reagents for Pbf Introduction

The introduction of the Pbf group is typically carried out by reacting the Nα-protected arginine methyl ester (e.g., Boc-Arg-OMe·HCl) with Pbf-Cl in the presence of a base. chemicalbook.com The base is required to neutralize the HCl salt and to scavenge the HCl generated during the sulfonylation reaction. Common conditions involve using a base like potassium carbonate in a solvent such as acetone, sometimes with the addition of a small amount of water. chemicalbook.com The reaction temperature is often maintained at a moderately elevated level, for instance, 40-45°C, to facilitate the reaction, which is monitored by techniques like Thin Layer Chromatography (TLC) until the starting material is consumed. chemicalbook.com After the reaction, a workup procedure involving extraction and concentration yields the Nα-Boc-Arg(Pbf)-OMe intermediate. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Key Steps | Source |

|---|---|---|---|---|---|

| Boc-Arg-OMe·HCl | Pbf-Cl, Potassium Carbonate | Acetone, Water | 40-45°C | Reaction monitored by TLC; followed by extraction and concentration. | chemicalbook.com |

| Z-Arg-OH | Pbf-Cl, NaOH | Acetone, Water | Not specified | Used to synthesize Z-Arg(Pbf)-OH, followed by Z-group removal. | researchgate.net |

Comparative Analysis of Pbf with Other Arginine Protecting Groups (e.g., Boc, Z, Fmoc)

Compared to other sulfonyl-type protecting groups, Pbf offers distinct advantages.

Pbf vs. Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Both Pbf and Pmc are acid-labile and designed for Fmoc chemistry. However, Pbf is more acid-labile than Pmc, meaning it can be removed more rapidly and under milder acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.comresearchgate.net This is particularly beneficial for synthesizing peptides with multiple arginine residues, where prolonged acid exposure could cause side reactions. peptide.com Furthermore, the use of Arg(Pbf) can significantly reduce the alkylation of sensitive tryptophan residues during final cleavage compared to Arg(Pmc). peptide.com

Pbf vs. Boc (tert-butyloxycarbonyl): The di-Boc protected arginine, Fmoc-Arg(Boc)₂-OH, is an alternative where both Nω and Nω' nitrogens are protected. While effective, the Boc groups require strong acid for removal. chempep.com Studies have shown that Fmoc-Arg(Boc)₂-OH can be less stable in solution (like DMF) over time compared to Fmoc-Arg(Pbf)-OH and has a higher tendency to form δ-lactam side products during peptide coupling, which can lower coupling efficiency. nih.gov

Pbf vs. Z (Benzyloxycarbonyl): The Z group is a classic protecting group, typically removed by hydrogenolysis. This removal condition is not compatible with many other protecting groups and peptide functionalities, making its application in modern SPPS strategies like Fmoc/tBu limited. researchgate.net

Pbf vs. Fmoc: It is important to note that Fmoc is almost exclusively used for temporary Nα-protection and is base-labile, whereas Pbf is used for semi-permanent side-chain protection and is acid-labile. iris-biotech.dechempep.com This orthogonality is the cornerstone of the Fmoc/tBu SPPS strategy. iris-biotech.de

| Protecting Group | Abbreviation | Primary Use Strategy | Cleavage Condition | Key Advantages | Key Disadvantages | Source |

|---|---|---|---|---|---|---|

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc/tBu | TFA (moderately strong acid) | More acid-labile than Pmc; reduces Trp alkylation. | Can be too stable in Arg-rich peptides; expensive. | peptide.comresearchgate.netnih.gov |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc/tBu | TFA (moderately strong acid) | Simpler deprotection than older groups. | Less acid-labile than Pbf; can cause Trp alkylation. | peptide.comresearchgate.net |

| tert-Butoxycarbonyl | Boc (di-Boc) | Fmoc/tBu | TFA (strong acid) | Effectively suppresses guanidine basicity. | Prone to δ-lactam formation; less stable in solution. | chempep.comnih.gov |

| Tosyl | Tos | Boc/Bn | HF (very strong acid) | Widely used in Boc strategy. | Requires harsh, hazardous cleavage conditions. | researchgate.net |

| Benzyloxycarbonyl | Z | Solution phase; older strategies | Catalytic Hydrogenolysis | Classic, well-established group. | Cleavage method incompatible with many functional groups. | researchgate.netresearchgate.net |

Synthesis of N-Protected H-Arg(Pbf)-OH Derivatives

The synthesis of N-protected H-Arg(Pbf)-OH derivatives, such as Fmoc-Arg(Pbf)-OH and Boc-Arg(Pbf)-OH, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. These derivatives are essential for the incorporation of arginine into peptide sequences using either solid-phase peptide synthesis (SPPS) or solution-phase techniques.

Fmoc-Arg(Pbf)-OH Synthesis

Fmoc-Arg(Pbf)-OH is a standard reagent for introducing arginine in Fmoc-based solid-phase peptide synthesis. advancedchemtech.com The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and is readily removed under basic conditions, while the Pbf group shields the guanidino side chain and is cleaved with strong acid during the final deprotection step. chempep.com

A common solution-phase synthesis of Fmoc-Arg(Pbf)-OH involves a sequence of protection and deprotection steps. google.comgoogle.com A typical synthetic route is outlined below:

Esterification: The synthesis often begins with the esterification of the carboxyl group of arginine hydrochloride (Arg-HCl) to prevent its participation in subsequent reactions. This is typically achieved by reacting Arg-HCl with an alcohol, such as methanol or ethanol, in the presence of thionyl chloride at low temperatures (-10 to 0°C). google.comchemicalbook.com

Introduction of the Boc Group: The α-amino group is then protected with a tert-butyloxycarbonyl (Boc) group. This is generally accomplished by reacting the arginine ester with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. chemicalbook.com

Introduction of the Pbf Group: The Pbf group is introduced onto the guanidino side chain by reacting the Boc-protected arginine ester with Pbf-Cl in the presence of a base like potassium carbonate in a solvent such as acetone. google.comchemicalbook.com

Deprotection of the Boc Group: The Boc protecting group is selectively removed from the α-amino group under acidic conditions, typically using a solution of HCl in an organic solvent like ethyl acetate (B1210297), to yield H-Arg(Pbf)-OR. google.comchemicalbook.com

Saponification: The ester group is then hydrolyzed (saponified) to the free carboxylic acid using a base, such as sodium hydroxide (B78521), in an aqueous alcohol solution. The pH is carefully controlled (typically between 10 and 12) to facilitate the reaction and minimize racemization. google.comchemicalbook.com

Introduction of the Fmoc Group: Finally, the Fmoc group is introduced by reacting the H-Arg(Pbf)-OH with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium carbonate. google.comchemicalbook.com

An alternative approach described in the literature utilizes benzyloxycarbonyl (Cbz) as an intermediate protecting group for the amino group. However, this method was found to be less efficient for industrial applications due to high consumption and decomposition of the expensive Pbf-Cl reagent in the aqueous reaction phase. google.comgoogle.com

Table 1: Key Reagents in Solution-Phase Synthesis of Fmoc-Arg(Pbf)-OH

| Step | Reagent | Purpose |

|---|---|---|

| Esterification | Thionyl chloride, Methanol/Ethanol | Protects the carboxyl group |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)2O) | Protects the α-amino group |

| Pbf Introduction | Pbf-Cl, Potassium carbonate | Protects the guanidino side chain |

| Boc Deprotection | HCl in Ethyl acetate | Removes the Boc protecting group |

| Saponification | Sodium hydroxide | Deprotects the carboxyl group |

| Fmoc Introduction | Fmoc-Osu | Introduces the final Fmoc protecting group |

In solid-phase peptide synthesis (SPPS), Fmoc-Arg(Pbf)-OH is coupled to a growing peptide chain that is anchored to a solid support (resin). caymanchem.comgoogle.com The process involves several key steps:

Resin Loading: The first step is the attachment of Fmoc-Arg(Pbf)-OH to a suitable resin, such as a 2-chlorotrityl chloride (CTC) resin. This is typically done by reacting the protected amino acid with the resin in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758). google.com

Fmoc Deprotection: Before coupling the next amino acid, the Fmoc group on the resin-bound arginine is removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). google.com

Coupling: The subsequent Fmoc-protected amino acid is then activated and coupled to the deprotected amino group of the resin-bound arginine.

Cleavage: After the peptide chain is fully assembled, it is cleaved from the resin, and all protecting groups, including the Pbf group, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). chempep.com

A significant challenge in the solid-phase incorporation of Fmoc-Arg(Pbf)-OH is the potential for the formation of an inactive δ-lactam, which can reduce the yield of the desired peptide. csic.esresearchgate.net This side reaction is particularly problematic when using greener solvents like N-butylpyrrolidinone (NBP) due to its higher viscosity. csic.esrsc.org To mitigate this, strategies such as in situ activation of the amino acid and carrying out the coupling at elevated temperatures (e.g., 45°C) have been developed. csic.esresearchgate.net

Table 2: Comparison of Solvents in Solid-Phase Synthesis with Fmoc-Arg(Pbf)-OH

| Solvent | Advantages | Disadvantages | Mitigation Strategies |

|---|---|---|---|

| DMF | Low viscosity, well-established | Hazardous | |

| NBP | Greener alternative to DMF | High viscosity, can exacerbate δ-lactam formation csic.esresearchgate.net | In situ activation, elevated temperature coupling csic.esresearchgate.net |

Boc-Arg(Pbf)-OH Synthesis

Boc-Arg(Pbf)-OH is another important protected arginine derivative used in peptide synthesis, particularly in Boc-based SPPS. sigmaaldrich.com The synthesis of this compound shares similarities with the initial steps of the Fmoc-Arg(Pbf)-OH synthesis.

The synthesis typically involves:

Esterification: The carboxyl group of arginine is first esterified.

Boc Protection: The α-amino group is then protected with a Boc group.

Pbf Introduction: The Pbf group is introduced to protect the guanidino side chain.

Saponification: The ester group is then hydrolyzed to yield the final Boc-Arg(Pbf)-OH product.

The Boc group is stable under the conditions required for peptide coupling but can be removed with moderate acids like TFA, while the Pbf group is cleaved under stronger acidic conditions, typically during the final cleavage step from the resin.

Considerations for Large-Scale Production

The large-scale production of N-protected arginine derivatives like Fmoc-Arg(Pbf)-OH presents several challenges, including cost-effectiveness, reaction efficiency, and waste reduction. csic.es One of the main cost drivers is the expensive Pbf-Cl reagent. google.com Research has focused on optimizing the reaction conditions to minimize the amount of Pbf-Cl required. For instance, one patented method claims that by using their specific synthetic route, only a 1.1-fold molar excess of Pbf-Cl relative to arginine is needed, which is a significant reduction compared to other methods that may require a 2-fold excess. google.comgoogle.com

In solid-phase synthesis, the use of large volumes of solvents for washing the resin after each step is a major concern in terms of both cost and environmental impact. csic.es While greener solvents like NBP are being explored, they can introduce their own set of challenges, such as increased side reactions, that need to be addressed through optimized protocols. csic.esresearchgate.netrsc.org The development of more efficient coupling strategies that minimize the excess of reagents used is also a key consideration for making large-scale peptide synthesis more economically and environmentally viable. csic.es

H Arg Pbf Ome Hcl in Advanced Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) Applications

SPPS has revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, simplifying purification processes. The incorporation of arginine residues, often crucial for the biological activity of peptides, can be challenging due to the nucleophilic nature of the guanidino group. The use of the Pbf protecting group on arginine derivatives like H-Arg(Pbf)-OMe HCl is a standard strategy to mitigate these challenges. chempep.compeptide.com

Coupling Protocols and Reagents

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the resin-bound peptide chain requires an activating agent. Several coupling reagents are commonly used in conjunction with this compound.

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : In the presence of a base like N,N-diisopropylethylamine (DIEA), HBTU is a highly effective coupling reagent. nih.govdoi.org It facilitates the rapid formation of an active ester, promoting efficient peptide bond formation. For instance, the coupling of Fmoc-Arg(Pbf)-OH, a related derivative, is often performed using HBTU and DIEA in a solvent like N,N-dimethylformamide (DMF). doi.org

DIC (N,N'-diisopropylcarbodiimide)/Oxyma Pure (Ethyl cyanohydroxyiminoacetate) : This combination is a widely adopted, cost-effective, and efficient coupling system. csic.esacs.org DIC acts as the carbodiimide (B86325) activator, while Oxyma Pure serves as an additive that minimizes side reactions and reduces racemization. csic.esacs.org Protocols often involve pre-activating the amino acid with DIC and Oxyma Pure before adding the mixture to the resin.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Similar to HBTU, HATU is a potent activating agent, often used with DIEA or other non-nucleophilic bases. acs.orgsigmaaldrich.com It is particularly useful for coupling sterically hindered amino acids or for difficult sequences. sigmaaldrich.com Double coupling strategies, sometimes employing different reagents like DIC/Oxyma for the first coupling and HATU/DIEA for the second, can be used to ensure complete reaction. acs.org

DIPEA (N,N-diisopropylethylamine) : As a hindered organic base, DIPEA is crucial in many coupling protocols to neutralize the hydrochloride salt of the amino acid ester and to facilitate the activation process without causing significant racemization. nih.govdoi.orgnih.gov

A typical coupling cycle involves swelling the resin, deprotecting the N-terminal Fmoc group (if applicable) with a base like piperidine (B6355638), washing, and then performing the coupling reaction with the activated this compound. doi.orgmerel.si

Resin Selection and Loading with this compound

The choice of resin is critical for the success of SPPS. The resin acts as the solid support to which the first amino acid is attached.

Rink Amide Resin : This is a popular choice for the synthesis of peptide amides. csic.es The loading of the first amino acid, such as Fmoc-Arg(Pbf)-OH, onto the Rink Amide resin is a key step. csic.esnjtech.edu.cn

2-Chlorotrityl Chloride (2-ClTrt) Resin : This acid-labile resin is suitable for producing peptides with a free C-terminal carboxylic acid. doi.org H-Arg(Pbf)-2-ClTrt resin can be used as a starting point for peptide synthesis. doi.org

Wang Resin : Another common resin for synthesizing C-terminally free peptides. google.com

ChemMatrix® Resin : This is a PEG-based resin known for its excellent swelling properties in a variety of solvents, which can enhance reaction kinetics. biotage.com

Loading of the initial amino acid onto the resin is a critical step. For resins like Rink Amide, the coupling of Fmoc-Arg(Pbf)-OH is achieved using standard coupling protocols. csic.esnjtech.edu.cn The loading capacity of the resin, typically in the range of 0.2 to 1.6 mmol/g, must be considered to determine the scale of the synthesis. google.com

Optimization of Coupling Efficiency

Achieving high coupling efficiency is paramount to obtaining a high-purity final peptide product. Several factors can be optimized to improve the incorporation of this compound.

The solvent plays a crucial role in SPPS by swelling the resin and solvating the reagents.

DMF (N,N-dimethylformamide) : Traditionally the most widely used solvent in SPPS due to its excellent solvating properties and ability to swell polystyrene resins. csic.essigmaaldrich.com However, due to its toxicity, greener alternatives are being sought. csic.esnih.gov

DCM (Dichloromethane) : Often used in combination with other solvents or for specific steps like washing. njtech.edu.cngoogle.com

NMP (N-methyl-2-pyrrolidone) : A common alternative to DMF, though it also has some toxicity concerns. google.comnih.gov

Green Solvents : Research into more environmentally friendly solvents is ongoing. N-Butylpyrrolidinone (NBP) has been explored as a substitute for DMF. csic.esresearchgate.netrsc.org While NBP can be effective, its higher viscosity can sometimes hinder coupling efficiency, particularly for bulky residues like Arg(Pbf). csic.esresearchgate.netrsc.org Binary solvent mixtures, such as DMSO/2-Me-THF and NBP/DOL, have also been investigated to optimize coupling while reducing side reactions like lactam formation. rsc.org

| Solvent System | Coupling Efficiency | Lactam Formation | Reference |

| DMF | >98% | ~15% | csic.es |

| NBP | <50% (at RT) | Higher than DMF | csic.es |

| DMSO/2-Me-THF (1:9) | 96% | 2% | rsc.org |

| NBP/DOL (4:6) | 95% | 3% | rsc.org |

| This table presents a summary of research findings on the impact of different solvent systems on the coupling efficiency and side reactions of Pbf-protected arginine. |

Temperature can significantly influence the rate of coupling reactions. Elevating the temperature can help overcome steric hindrance and drive the reaction to completion, but it can also increase the risk of side reactions. csic.esrsc.org For instance, studies have shown that increasing the temperature to 45°C or even 60°C can improve the coupling efficiency of Fmoc-Arg(Pbf)-OH, especially in more viscous solvents like NBP. csic.esrsc.org This is attributed to both the reduced viscosity of the solvent and the increased reaction rate at higher temperatures. csic.esresearchgate.netrsc.org

Microwave irradiation has emerged as a powerful tool to accelerate SPPS. nih.govcem.com

Reduced Reaction Times : Microwave energy can dramatically shorten the time required for both coupling and deprotection steps, with cycle times as low as 4 minutes. nih.govcem.com

Enhanced Coupling of Arginine : Advanced microwave-assisted protocols have simplified the coupling of challenging amino acids like arginine, minimizing side reactions even at elevated temperatures up to 90°C. cem.comacs.org For example, microwave-assisted synthesis at 60°C has been shown to be efficient for assembling arginine-rich peptides. nih.gov

Solution-Phase Peptide Synthesis (SolPPS) Applications

Solution-phase peptide synthesis (SolPPS) offers advantages in scalability and allows for the purification of intermediates at each step, ensuring the high purity of the final peptide. This compound serves as a crucial C-terminal starting material or an internal building block in these multi-step syntheses.

The formation of the peptide bond is the central reaction in peptide synthesis, and various coupling methodologies are employed to ensure high efficiency and minimize side reactions like racemization. When using this compound, its hydrochloride form must be neutralized in situ, typically with a non-nucleophilic base, to free the N-terminal amine for reaction.

One established method is the mixed anhydride (B1165640) technique. For instance, a protected dipeptide, Z-D-Phe-Arg(Pbf)-OMe, was synthesized by activating Z-DPhe-OH with isobutyl chloroformate in tetrahydrofuran (B95107) (THF) at a low temperature (−20 °C). google.com The resulting mixed anhydride was then reacted with a cold solution of this compound in the presence of triethylamine (B128534) (TEA) as the base. google.com

More modern and efficient coupling reagents are also widely used. Cyclic propylphosphonic anhydride (T3P®) has been shown to be highly effective. researchgate.net In a model reaction, the coupling of N-Boc-Arg(Pbf)-OH with a C-terminal amino acid methyl ester, such as H-Leu-OMe, achieved a 99% conversion in dichloromethane (B109758) (DCM). mdpi.comnih.gov This reaction is typically facilitated by a hindered base like N,N-diisopropylethylamine (DIPEA). mdpi.com The T3P® reagent is advantageous as it generates water-soluble by-products, simplifying subsequent purification steps. researchgate.netmdpi.com

| Coupling Method | Activated Amino Acid | Amine Component | Reagents | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Mixed Anhydride | Z-DPhe-OH | HCl·H-Arg(pbf)-OMe | Isobutyl chloroformate | Triethylamine (TEA) | Tetrahydrofuran (THF) | google.com |

| Phosphonic Anhydride | N-Boc-Arg(Pbf)-OH | H-Leu-OMe | T3P® | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | mdpi.comnih.gov |

The choice of solvent is critical in SolPPS as it must dissolve the reactants, including the protected amino acids and coupling reagents, while facilitating the reaction and subsequent purification. rsc.org For the mixed anhydride coupling of Z-DPhe-OH with this compound, tetrahydrofuran (THF) was used as the reaction medium. google.com

Dichloromethane (DCM) is another commonly employed solvent, particularly for reactions using T3P® as the coupling agent. mdpi.comnih.gov DCM is often preferred when a Boc-protection strategy is used for the N-terminus, as the subsequent deprotection step requires treatment with trifluoroacetic acid (TFA). mdpi.com After TFA treatment, aqueous washes are necessary to remove salts, and DCM's low miscibility with water and low tendency to retain moisture make it a suitable choice for this process. mdpi.comnih.gov

While polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) offer excellent solubility for many peptides, they present challenges during work-up due to their high boiling points and miscibility with water. google.comgoogle.com This makes their removal by evaporation difficult and precludes direct aqueous extraction. google.comgoogle.com To overcome this, innovative extraction systems, such as using 2-methyltetrahydrofuran (B130290) (MeTHF) and water to create a biphasic system, have been developed to efficiently separate the peptide product from these high-boiling polar solvents. google.comgoogle.com

| Solvent | Coupling Method Context | Rationale / Notes | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Mixed Anhydride | Effective solvent for the coupling reaction. | google.com |

| Dichloromethane (DCM) | T3P® Coupling | Good solubility for reactants and facilitates aqueous work-up after TFA deprotection steps. | mdpi.comnih.gov |

| 2-Methyltetrahydrofuran (MeTHF) | Extraction/Purification | Used in a biphasic system with water to extract peptides from polar aprotic solvents like DMF. | google.comgoogle.com |

A key advantage of SolPPS is the ability to purify intermediates. Purification typically involves a series of aqueous washes to remove excess reagents and water-soluble by-products. After a coupling reaction in an organic solvent like THF or DCM, the reaction mixture is subjected to a liquid-liquid extraction process.

For example, following a mixed anhydride coupling, the reaction product was concentrated, redissolved in an ether/ethyl acetate (B1210297) mixture, and filtered. google.com The resulting filtrate was then washed sequentially with dilute acid (2 N citric acid) to remove unreacted amine components and bases, followed by a weak base (10% KHCO₃) to remove unreacted acidic components, and finally with water. google.com The purified organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and evaporated to yield the protected peptide. google.com Similarly, for T3P®-mediated couplings in DCM, the work-up involves washing the organic phase with dilute aqueous HCl and NaHCO₃ solutions. mdpi.com

For reactions run in high-boiling polar aprotic solvents, purification requires a more specialized approach. A process involving the addition of 2-methyltetrahydrofuran and water to the reaction mixture creates a biphasic system, allowing the peptide to be extracted into the organic layer, which is then separated from the aqueous layer containing the polar solvent and other impurities. google.com

Liquid-Phase Peptide Synthesis (LPPS) Integration

Liquid-phase peptide synthesis (LPPS) merges the advantages of SolPPS and solid-phase peptide synthesis (SPPS). In LPPS, the growing peptide chain is attached to a soluble support or "tag," which allows it to remain in a homogeneous solution during reactions but enables easy precipitation and isolation of the product afterward. researchgate.net

LPPS commonly utilizes an Fmoc-based strategy where the C-terminal amino acid is anchored to a soluble, lipophilic tag. nih.gov This tag is often a benzyl (B1604629) ester derivative decorated with long alkyl chains, which imparts specific solubility characteristics to the growing peptide. researchgate.net

This compound can be used in the synthesis of peptide fragments that are later coupled to a tagged residue. More directly, Fmoc-Arg(Pbf)-OH can be the first amino acid attached to a soluble support. For example, in the synthesis of an anti-SARS octapeptide, Fmoc-Arg(Pbf)-OH was successfully loaded onto a tris(dipentaerythritol) (TDPBP-OH) support, which served as a soluble anchor for the subsequent peptide chain elongation. amazonaws.com Similarly, novel benzyl-type GAP protecting groups can act as soluble supports, facilitating Fmoc-based synthesis without a polymer resin, and have been shown to be compatible with Fmoc-Arg(Pbf)-OH. google.com

The defining feature of LPPS is the purification of the tagged peptide by precipitation. After each coupling or deprotection step, the reaction conditions are altered to cause the soluble peptide-tag conjugate to precipitate out of the solution, leaving impurities behind. researchgate.net This is typically achieved by adding a solvent in which the tagged peptide is insoluble (an "anti-solvent").

A common anti-solvent used for this purpose is acetonitrile (B52724) (ACN). mdpi.com After the reaction is complete, the addition of ACN causes the lipophilic-tagged peptide to precipitate, which can then be collected by simple filtration and washed. researchgate.netmdpi.com Other solvent/anti-solvent systems are also effective. For instance, a peptide product can be precipitated from a minimal amount of ethyl acetate or DCM by adding petroleum ether. google.com In other cases, diisopropyl ether (iPr₂O) has been used effectively to precipitate peptide crudes from TFA cleavage solutions, a technique that is also applicable to the final cleavage step in an LPPS strategy. acs.org

| Reaction Solvent | Precipitating Anti-Solvent | Isolation Method | Reference |

|---|---|---|---|

| Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | Filtration of precipitate | researchgate.netmdpi.com |

| Ethyl Acetate / DCM | Petroleum Ether | Vacuum filtration | google.com |

| Trifluoroacetic Acid (TFA) | Diisopropyl Ether (iPr₂O) | Stirring at 0 °C, then collection | acs.org |

Fragment Condensation Strategies

Fragment condensation can be performed either in solution or on a solid support, each method offering distinct advantages. The choice of strategy often depends on the specific target peptide, the scale of the synthesis, and the solubility of the peptide fragments.

Solution-phase fragment condensation combines the strengths of both solid-phase and solution-phase synthesis. ub.edu Protected peptide fragments are typically synthesized on a solid support, cleaved while maintaining the side-chain protecting groups, and then coupled in solution. ub.edu The success of this approach hinges on several factors, including the solubility of the protected fragments, the choice of coupling reagents, and the ease of purification of the final product. ub.edu

This compound serves as a key C-terminal residue in peptide fragments intended for solution-phase coupling. mdpi.com The methyl ester is a stable protecting group that can be selectively cleaved, often by saponification with a base like lithium hydroxide (B78521) (LiOH), to generate the C-terminal carboxylic acid required for the subsequent coupling step. mdpi.com

Research Findings:

In the synthesis of marine peptide analogues, H-L-Arg(Pbf)-OMe was utilized as a starting material for the preparation of di- and tripeptides. mdpi.com The coupling was achieved using reagents like HBTU, HOBt, and DIEA. mdpi.com The subsequent demethylation with LiOH in a THF/H₂O mixture yielded the corresponding carboxylic acid-containing fragments. mdpi.com

A study on the synthesis of Leu-Enkephalin, a pentapeptide, employed a solution-phase strategy where N-Boc protected amino acids were iteratively coupled. mdpi.com While this specific study did not use this compound, it highlights the general workflow of solution-phase synthesis, including coupling and deprotection steps in solution, which is applicable to fragments containing this arginine derivative. mdpi.com

The table below summarizes the use of this compound in a solution-phase coupling context.

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield | Reference |

| Cbz-D-Val-OH | H-L-Arg(Pbf)-OMe | HBTU, HOBt, DIEA | Cbz-D-Val-L-Arg(Pbf)-OMe | Not specified | mdpi.com |

| N-Boc-Arg(Pbf)-OH | H-Leu-OMe | T3P®, DIPEA | N-Boc-Arg(Pbf)-Leu-OMe | 99% | nih.gov |

In solid-phase fragment condensation, a C-terminal peptide fragment remains attached to the solid support while an N-terminally protected peptide fragment is coupled to it in solution. google.comgoogle.com This method leverages the benefits of solid-phase synthesis, such as ease of purification by simple filtration and washing, while minimizing the number of coupling steps on the resin, which can be beneficial for difficult sequences. ub.edu

The use of this compound in this context typically involves its incorporation into the C-terminal end of a peptide fragment that is synthesized in solution. After deprotection of the C-terminal methyl ester to reveal the carboxylic acid, this fragment is then coupled to another fragment that is anchored to a solid support and has a free N-terminus.

Research Findings:

While direct examples detailing the use of a pre-formed fragment ending in H-Arg(Pbf)-OH (derived from the corresponding methyl ester) for solid-phase fragment condensation are not prevalent in the provided search results, the general principle is well-established. For instance, a patent for solid-phase peptide synthesis describes the condensation of an N-terminal protected fragment with a resin-bound C-terminal fragment. google.com The process involves activating the C-terminal carboxyl group of the N-terminal fragment (which could be derived from an this compound containing precursor) with reagents like HOBt and DIC before adding it to the resin-bound fragment. google.com

The synthesis of a "difficult peptide," RADA-16, explored an 8 + 8 fragment condensation strategy where two protected fragments were synthesized on a solid phase and then coupled in solution. ub.edu One of these fragments, F3, was H-Arg(Pbf)-Ala-Asp(tBu)-Ala-Arg(Pbf)-Ala-Asp(tBu)-Ala-NH₂, highlighting the use of Pbf-protected arginine in complex fragment synthesis. ub.edu Although this was a solution-phase condensation, the initial fragment synthesis was on a solid support, demonstrating the compatibility of H-Arg(Pbf)-OH containing fragments with solid-phase techniques.

The following table outlines a representative scenario for the preparation of a fragment that could be used in solid-phase fragment condensation, based on typical peptide chemistry protocols.

| Starting Material | Key Reagents | Intermediate Product | Subsequent Use | Reference |

| This compound | Boc-AA-OH, Coupling reagents | Boc-AA-Arg(Pbf)-OMe | Saponification to Boc-AA-Arg(Pbf)-OH for coupling | nih.govchemicalbook.com |

| Fmoc-AA-OH | This compound, Coupling reagents | Fmoc-AA-Arg(Pbf)-OMe | Saponification to Fmoc-AA-Arg(Pbf)-OH for coupling | google.com |

Stereochemical Integrity and Racemization Control in Syntheses Involving H Arg Pbf Ome Hcl

Mechanisms of Racemization in Peptide Synthesis

Racemization in peptide synthesis is a significant concern, as it can compromise the purity and biological function of the final peptide. mdpi.comhighfine.com The process involves the loss of chiral integrity at the α-carbon of an amino acid during the coupling reaction. issuu.com This typically occurs when the carboxyl group of an amino acid is activated to facilitate peptide bond formation. iris-biotech.dejpt.com The activated intermediate can undergo racemization through two primary pathways: direct enolization, where a proton is abstracted from the α-carbon, or through the formation of a 5(4H)-oxazolone (azlactone) intermediate. highfine.comunive.it The latter is particularly common and problematic. The formation of these oxazolone (B7731731) intermediates is a known pathway to loss of stereochemical integrity. mdpi.com

The choice of coupling reagent is a critical factor in controlling racemization. iris-biotech.de Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are effective for peptide bond formation but can lead to significant racemization if used alone. mdpi.comjpt.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is prone to cyclize into an oxazolone, a key intermediate in the racemization process. mdpi.comacs.org

To mitigate this, additives are commonly used in conjunction with carbodiimides. issuu.com These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. issuu.comacs.org

1-Hydroxybenzotriazole (HOBt) : For many years, HOBt was the standard additive used with carbodiimides. acs.orgbachem.com It reacts with the activated carboxyl group to form an HOBt-ester, which then reacts with the amine component. This pathway effectively competes with the formation of the oxazolone, thereby suppressing racemization. peptide.comug.edu.pl

1-Hydroxy-7-azabenzotriazole (HOAt) : HOAt is generally more effective at suppressing racemization than HOBt. bachem.com The nitrogen atom at the 7-position is thought to participate in the reaction, accelerating the coupling and further reducing the lifetime of the racemization-prone intermediates. mdpi.combachem.com However, the potential explosiveness of HOAt has limited its widespread use. bachem.com

OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) : Developed as a non-explosive alternative to HOAt, OxymaPure has proven to be a highly effective racemization suppressant. acs.orgbachem.com It demonstrates high coupling rates and minimal epimerization when combined with carbodiimides, making it a safer and often superior choice. acs.org

Phosphonium (B103445) and uronium/aminium salt-based coupling reagents, such as PyBOP and HATU, are also widely used. iris-biotech.de While highly efficient, they can also promote racemization, particularly under basic conditions. jpt.comnih.gov The addition of HOBt or HOAt to these coupling reactions is also a common practice to ensure stereochemical integrity. researchgate.net

The inherent structure of the amino acid being coupled significantly influences its susceptibility to racemization. mdpi.com Amino acids with electron-withdrawing groups on their side chains are more prone to epimerization because these groups can stabilize the anionic intermediate formed upon proton abstraction from the α-carbon. mdpi.com

For arginine, the bulky and strongly basic guanidinium (B1211019) side chain requires protection to prevent side reactions during peptide synthesis. rsc.org The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a commonly used protecting group for the arginine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com While the Pbf group is effective in preventing side reactions at the guanidinium moiety, its bulky nature can create steric hindrance, potentially slowing down the coupling reaction. iris-biotech.de Prolonged reaction times can increase the risk of racemization. peptide.com

Furthermore, urethane-type Nα-protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are known to suppress racemization during the activation and coupling steps. nih.gov

The reaction environment, specifically the choice of base and solvent, plays a crucial role in controlling racemization. highfine.com

Bases : Organic bases are often required during peptide coupling, for instance, to neutralize the hydrochloride salt of H-Arg(pbf)-ome hcl or to facilitate the coupling reaction. However, the presence of a base can promote the formation of the oxazolone intermediate and subsequent racemization. highfine.comunive.it The basicity and steric hindrance of the base are important factors. Less nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases. highfine.com In some cases, using a base-free coupling condition, such as the combination of DIC and HOBt, is the best approach to minimize racemization. bachem.com

Solvents : The polarity of the solvent can also influence the rate of racemization. More polar aprotic solvents like dimethylformamide (DMF) can favor the side reaction leading to epimerization. unive.it Less polar solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may be preferred in certain situations to minimize this risk. unive.itnih.gov The choice of solvent is also dictated by the solubility of the reactants and the peptide-resin. iris-biotech.de

Strategies for Suppressing Epimerization

Minimizing or eliminating epimerization is a primary goal in peptide synthesis. This is achieved through careful selection of reagents and reaction conditions, as well as diligent monitoring of the reaction progress.

The most effective strategy to suppress epimerization is the judicious choice of coupling reagents and additives, as discussed in section 4.1.1. For arginine derivatives like this compound, using a combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure is a robust method. bachem.comgreentech.fr

Key considerations for minimizing racemization include:

Pre-activation time : Minimizing the time the activated amino acid exists before the addition of the amine component can reduce the opportunity for racemization.

Temperature : Lowering the reaction temperature can decrease the rate of both the desired coupling reaction and the undesired racemization. However, this may also necessitate longer reaction times.

Base stoichiometry : Using the minimum necessary amount of base is crucial. For couplings involving amino acid salts like this compound, precisely one equivalent of a non-nucleophilic base is often used for neutralization.

Research has shown that specific combinations of coupling reagents and bases can significantly reduce racemization. For instance, the use of HATU in combination with the hindered base 2,4,6-collidine (TMP) has been shown to be effective in minimizing the racemization of arginine during solid-phase synthesis. researchgate.net

To ensure the stereochemical purity of the final peptide, it is essential to monitor the diastereomeric ratio (dr) at critical coupling steps, especially when coupling sterically hindered or racemization-prone residues.

Several analytical techniques can be employed to determine the extent of epimerization:

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC or reversed-phase HPLC (RP-HPLC) are powerful tools for separating diastereomers. researchgate.netnih.gov By developing an appropriate gradient method, it is often possible to resolve the desired peptide from its epimer. nih.gov Spiking the sample with a synthesized standard of the potential diastereomer can aid in peak identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the mass detection of MS. It is invaluable for identifying and quantifying the desired product and any diastereomeric impurities, which will have the same mass. cam.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR can be used to determine the diastereomeric ratio. The signals for specific protons (e.g., α-protons) in the two diastereomers will have slightly different chemical shifts, allowing for their integration and the calculation of the dr. pacific.edu

Capillary Electrophoresis (CE) : CE, particularly with the use of a chiral selector, is another high-resolution technique capable of separating stereoisomers and quantifying racemization levels, even down to very low percentages. researchgate.net

By carefully monitoring the diastereomeric ratio, synthetic protocols can be optimized to produce peptides with the highest possible stereochemical purity.

Racemization Studies Involving Arginine Derivatives

The preservation of stereochemical integrity at the α-carbon is a critical aspect of peptide synthesis. Racemization, the conversion of a chiral amino acid from one enantiomeric form to its mirror image (L- to D-isomer or vice versa), is a significant side reaction that can compromise the purity, structure, and biological activity of the final peptide. researchgate.netresearchgate.net This issue is particularly relevant during the carboxyl group activation and coupling steps, where the α-proton becomes susceptible to abstraction by a base. mdpi.comrsc.org

The mechanism of racemization typically involves the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either side, leading to a loss of chiral purity. mdpi.com For arginine derivatives, the bulky and complex guanidino side chain, along with the choice of protecting groups, coupling reagents, and reaction conditions, plays a crucial role in the extent of racemization observed during synthesis. rsc.orgluxembourg-bio.com

Research into the synthesis of complex peptides has highlighted the conditions under which arginine derivatives may racemize and the strategies to mitigate this side reaction. The choice of coupling reagent, additive, and base is paramount in controlling the rate of racemization. researchgate.netluxembourg-bio.com Studies have shown that while some amino acids are highly susceptible to racemization, arginine can often maintain its stereochemical integrity under optimized conditions. luxembourg-bio.com For instance, in the synthesis of certain model dipeptides, arginine was found not to racemize under the tested conditions. luxembourg-bio.com

The use of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for protecting the arginine side chain is a standard strategy in Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com The Pbf group is favored for its relative acid lability, allowing for its removal under standard cleavage conditions. peptide.com More importantly, its presence influences the chemical environment of the amino acid residue during coupling. The clean reaction of Fmoc-Arg(Pbf)-OH with coupling agents, as opposed to the side reactions like anhydride (B1165640) formation seen with unprotected arginine, contributes to minimizing impurities, including potential racemization products. rsc.org Studies involving the synthesis of dipeptides with H-Arg(Pbf)-OMe have demonstrated that stereochemical integrity can be almost entirely preserved, with diastereomeric ratios greater than 99:1 being achieved. mdpi.com Furthermore, optimized industrial synthesis of Fmoc-L-Arg(Pbf)-OH has achieved levels of the corresponding D-isomer below 0.2%.

Influence of Coupling Reagents and Bases on Racemization

The selection of the coupling methodology is arguably the most critical factor in preventing racemization. A variety of reagents and additives have been developed to facilitate amide bond formation while suppressing the loss of stereochemical purity.

In a notable study on the synthesis of cetrorelix, a peptide containing arginine, racemization of Fmoc-L-arginine(Pbf) was investigated. The research demonstrated that a combination of specific reagents could effectively minimize the formation of the D-isomer to less than 0.5%. researchgate.net The use of uronium/aminium-based coupling agents like HATU in conjunction with additives such as HOBt or HOAt is a common strategy. researchgate.net

The following table summarizes findings from a study on the synthesis of cetrorelix, showcasing the effectiveness of certain reagent combinations in controlling arginine racemization.

| Coupling Agent | Additive | Base | Extent of Racemization (%) |

|---|---|---|---|

| HATU | HOBt or HOAt | TMP | <0.5 |

In another study focusing on the synthesis of a kyotorphin (B1673678) derivative (a dipeptide of Tyrosine and Arginine), significant racemization was observed at the tyrosine residue during its coupling to arginine. luxembourg-bio.com While the racemization occurred on the amino acid being coupled to arginine rather than the arginine derivative itself, the study provides valuable comparative data on the performance of different coupling reagents in a relevant context. The phosphonium salt DEPBT proved to be exceptionally effective at preventing racemization where other common reagents failed.

| Coupling Reagent | Additive | Base | Diastereomeric Ratio (L-D : L-L) | Racemization (%) |

|---|---|---|---|---|

| BOP | HOBt | DIPEA | 13:87 | 13 |

| HBTU | HOBt | DIPEA | 25:75 | 25 |

| EDC | HOBt | DIPEA | 40:60 | 40 |

| DEPBT | - | DIPEA | No detectable racemization | ~0 |

These studies collectively underscore that while arginine derivatives can be prone to racemization, careful selection of side-chain protecting groups like Pbf and the use of modern, efficient coupling reagents such as HATU or DEPBT can ensure high stereochemical purity in the final peptide product. researchgate.netluxembourg-bio.com The use of non-nucleophilic, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) can also play a role in suppressing this side reaction. researchgate.net

Deprotection Strategies for Pbf Group in Peptides Synthesized with H Arg Pbf Ome Hcl

Acid-Labile Protecting Group Removal

The Pbf group is designed to be labile under strongly acidic conditions, which allows for its efficient removal at the end of the synthesis. luxembourg-bio.comresearchgate.net The standard method for global deprotection in Fmoc-SPPS involves treating the peptide-resin with a high concentration of TFA. thermofisher.com This process not only cleaves the Pbf group from arginine but also removes other acid-labile side-chain protecting groups (e.g., Boc from lysine (B10760008) or tryptophan, tBu from tyrosine or serine) and cleaves the peptide from most common resins like Wang or Rink Amide. thermofisher.comresearchgate.net

During the acid-catalyzed cleavage of the Pbf group and other protecting groups, highly reactive electrophilic species, particularly carbocations (like the tert-butyl cation from Boc or tBu groups), are generated. researchgate.net These cations can react with nucleophilic residues in the peptide sequence, such as tryptophan and methionine, leading to undesired side products. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap the reactive cations. researchgate.netpupiq.net

The selection of scavengers depends on the amino acid composition of the peptide. pupiq.netpeptide.com

Triisopropylsilane (TIS): TIS is a very effective scavenger for trityl (Trt) and Pbf cations. pupiq.net It acts as a reducing agent and is highly recommended when these groups are present.

Water (H₂O): Water is an effective scavenger for tert-butyl cations. researchgate.netpupiq.net A small percentage is typically included in the cleavage mixture.

1,2-Ethanedithiol (EDT): EDT is a potent scavenger for tert-butyl cations and is particularly useful in preventing the acid-catalyzed oxidation of tryptophan. It also aids in the removal of trityl groups from cysteine. However, due to its strong odor, alternatives are sometimes sought. pupiq.net

Thioanisole (B89551): This scavenger assists in the removal of sulfonyl-based protecting groups like Pbf and can help suppress the modification of tryptophan residues. peptide.compupiq.net

A widely used general-purpose cleavage cocktail is a mixture of TFA, TIS, and water. researchgate.net For peptides containing sensitive residues, a more complex mixture is often required.

Table 1: Common TFA Cleavage Cocktails for Pbf Deprotection

| Reagent Cocktail | Composition (v/v/v) | Target Residues / Protecting Groups | Notes |

|---|---|---|---|

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Arg(Pbf/Pmc), Cys(Trt), Met, Trp | A common, robust mixture for peptides with sensitive residues. |

| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General purpose, Arg(Pbf), Trp(Boc) | A standard and effective cocktail for many sequences. mdpi.com Reduces risk of tryptophan alkylation when Trp(Boc) is used. researchgate.net |

| TFA/TIS/EDT | 95% / 2.5% / 2.5% | Arg(Pbf), Cys(Trt) | Strong scavenger combination, but EDT has an unpleasant odor. |

| TFA/DCM/TIS | 1% / 97% / 2% | Mild cleavage for very acid-sensitive resins (e.g., 2-ClTrt) to release protected fragments. Pbf remains intact. | This is not for Pbf deprotection but illustrates a condition where Pbf is stable. peptide.com |

This table is interactive and can be sorted by clicking on the column headers.

The complete removal of the Pbf group is crucial for obtaining a homogenous final peptide product. Incomplete deprotection can lead to purification challenges and lower yields of the desired peptide. biotage.com Several factors influence the efficiency of the cleavage reaction.

Cleavage Time: While cleavage from the resin is often rapid, the deprotection of Arg(Pbf) can be the rate-limiting step. biotage.com A standard cleavage time is 2-4 hours at room temperature. thermofisher.comresearchgate.net However, for peptides containing multiple Arg(Pbf) residues, especially in close proximity, longer reaction times may be necessary to ensure complete removal. thermofisher.compeptide.combiotage.com It has been recommended to increase cleavage time to a full three hours for arginine-rich peptides. biotage.com Monitoring the reaction by HPLC can be useful to determine the optimal time and ensure deprotection is complete.

TFA Concentration: A high concentration of TFA (typically 95%) is required for efficient Pbf removal. thermofisher.comacs.org Reducing the TFA content can lead to incomplete deprotection of Pbf and other groups like Ser(tBu) or Thr(tBu). acs.org

Temperature: Most cleavage reactions are performed at room temperature. pupiq.netpeptide.com While increasing the temperature can accelerate deprotection, it can also increase the rate of side reactions. For standard procedures, heating is generally not required, but some protocols suggest cleavage at 38°C for 30 minutes. pupiq.net

Scavenger Choice and Concentration: The appropriate choice and concentration of scavengers are critical. Using Trp(Boc) in combination with Arg(Pbf) has been shown to result in very low levels of tryptophan alkylation, even in the absence of other scavengers. researchgate.net The combination of thioanisole and dimethyl sulfide (B99878) (DMS) has also been explored to mitigate side reactions. acs.org

Table 2: Factors for Optimizing Pbf Cleavage Conditions

| Parameter | Standard Condition | Considerations for Optimization | Potential Issue if Sub-optimal |

|---|---|---|---|

| Time | 2-4 hours | Increase for multiple Arg(Pbf) residues (e.g., up to 5 hours). pupiq.netbiotage.com | Incomplete Pbf removal. biotage.com |

| TFA Concentration | 95% in cocktail | Maintain high concentration for efficient cleavage. acs.org | Incomplete deprotection of Pbf and other groups. acs.org |

| Temperature | Room Temperature | Heating (e.g., 38°C) can reduce time but may increase side reactions. pupiq.net | Increased degradation or modification of sensitive residues. |

| Scavengers | TIS, H₂O, EDT, Thioanisole | Tailor to peptide sequence (e.g., add EDT for Cys/Trp). pupiq.net | Alkylation of Trp, Met, Tyr; reattachment of protecting groups. |

This table is interactive and can be sorted by clicking on the column headers.

Applications of Peptides Synthesized Using H Arg Pbf Ome Hcl in Biochemical and Biomedical Research

Synthesis of Biologically Active Peptides

The incorporation of arginine is fundamental to the synthesis of numerous peptides that exhibit significant biological effects. H-Arg(pbf)-ome hcl, as a source of protected arginine, is instrumental in developing peptides that can interact with specific biological targets, thereby modulating cellular processes.

The Arginylglycylaspartic acid (RGD) sequence is a primary cell adhesion motif found in many extracellular matrix (ECM) proteins. ebi.ac.uklongdom.org This sequence is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. longdom.org The synthesis of RGD-containing peptides is a significant area of research for studying and targeting integrin-mediated processes such as cell adhesion, migration, and signaling.

The use of arginine derivatives with the Pbf protecting group, such as Fmoc-Arg(Pbf)-OH (the precursor to this compound), is a standard and effective method in the solid-phase synthesis of RGD peptides. nih.govnih.govacs.orgnih.gov The Pbf group provides robust protection of the arginine side chain during the coupling of subsequent amino acids, preventing unwanted side reactions and ensuring the integrity of the final peptide. researchgate.net

Research has demonstrated that peptides containing the RGD motif can act as inhibitors of integrin-ligand interactions. mdpi.com The binding affinity and specificity of these synthetic RGD peptides for different integrin subtypes can be modulated through chemical modifications, including cyclization. ebi.ac.uk

Table 1: Examples of RGD Peptides and their Integrin Binding Affinity

| Peptide Sequence | Modification | Target Integrin | Effect |

| Linear RGD | None | Various | Low binding affinity and specificity ebi.ac.uk |

| Cyclic(RGDfV) | Cyclization | αvβ3 | High affinity and specificity acs.org |

| ACDCRGDCFCG (RGD4C) | Cyclization (disulfide) | αVβ3 | ~200-fold more potent than linear RGD ebi.ac.uk |

This table is generated based on data from the text and is for illustrative purposes.

Linear peptides often suffer from drawbacks such as low metabolic stability due to rapid degradation by proteases and conformational flexibility, which can lead to reduced binding affinity for their biological targets. ebi.ac.uk Cyclization is a widely employed strategy to overcome these limitations. By constraining the peptide backbone, cyclization can lead to a more defined three-dimensional structure, which can enhance binding to target receptors and increase resistance to enzymatic degradation.

The synthesis of cyclic peptides often involves the use of protected amino acids, including arginine derivatives like those with the Pbf protecting group. nih.gov The presence of arginine in cyclic peptides can be crucial for their biological function, and the use of this compound ensures its successful incorporation. Studies have shown that cyclic peptides often exhibit significantly improved biological activity compared to their linear counterparts. For instance, the cyclization of antimicrobial peptides has been shown to enhance their bactericidal efficacy and stability.

Table 2: Comparison of Linear and Cyclic Peptides

| Peptide Type | Key Characteristics | Advantages |

| Linear Peptides | Flexible backbone | Simpler synthesis |

| Cyclic Peptides | Constrained conformation | Enhanced metabolic stability, higher binding affinity, increased specificity ebi.ac.uk |

This table is generated based on data from the text and is for illustrative purposes.

This compound is a valuable reagent in the development of therapeutic peptides, where the presence and proper conformation of arginine residues are often critical for efficacy.

Melanocortin Analogs: The melanocortin system is involved in a variety of physiological processes, and its receptors are targets for the treatment of conditions like obesity and sexual dysfunction. The synthesis of melanocortin receptor agonists often involves the incorporation of arginine. The use of protected arginine derivatives is essential in the synthesis of these complex peptides, including macrocyclic analogs, to ensure the correct sequence and structure for potent and selective receptor binding. For instance, studies have shown that the incorporation of extracyclic arginine residues in melanocortin macrocyclic agonists can influence their in vivo efficacy.

CDK4 Inhibitors: Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer. While the majority of CDK4 inhibitors are small molecules, there is growing interest in the development of peptide-based inhibitors that can disrupt the interaction between CDK4 and its regulatory partner, Cyclin D. These peptide inhibitors are often designed based on the protein-protein interaction interface. Stapled peptides, which are synthetically locked into a specific conformation, have been designed to target the CDK4/Cyclin D interface and have shown to inhibit CDK4 kinase activity. The sequences of these peptides can contain arginine residues, highlighting the potential role for arginine building blocks in their synthesis. However, the direct use of this compound in the synthesis of these specific stapled peptides is not extensively detailed in the current literature.

Role in Drug Discovery and Development

The unique properties of peptides, such as high specificity and potency, make them attractive candidates for drug discovery. This compound plays a role in this process by facilitating the synthesis of diverse peptide libraries and modified peptides with improved pharmacological properties.

Peptide scaffolds provide a template for the development of new therapeutic agents. By systematically modifying the amino acid sequence of a known bioactive peptide, researchers can explore the structure-activity relationship and optimize properties such as binding affinity, selectivity, and stability. The incorporation of arginine, facilitated by this compound, is often a key part of this process due to the important role of the guanidinium (B1211019) group in molecular recognition and binding.

The synthesis of peptide libraries containing variations of a core sequence allows for the screening of numerous compounds to identify leads with desired biological activities. The use of protected arginine building blocks is essential for the efficient and reliable construction of these libraries.

A major challenge in the development of peptide-based drugs is their poor stability and bioavailability. Chemical modifications are often necessary to overcome these hurdles. As previously discussed, cyclization is a powerful strategy to enhance the stability of peptides against enzymatic degradation.

Furthermore, modifications to the arginine side chain itself can be explored to improve a peptide's pharmacokinetic properties. While this compound is used to incorporate the natural arginine structure, the principles of peptide modification can be extended to include non-natural arginine analogs to further enhance stability and bioavailability. The development of prodrug strategies, where the charge of the arginine side chain is temporarily masked to improve membrane permeability, is another area of active research.

Table 3: Strategies to Enhance Peptide Stability and Bioavailability

| Strategy | Mechanism |

| Cyclization | Constrains the peptide backbone, increasing resistance to proteases. |

| Incorporation of non-natural amino acids | Can hinder recognition by proteases. |

| PEGylation | Increases hydrodynamic volume, reducing renal clearance. |

| Lipidation | Enhances binding to plasma proteins, extending half-life. |

| Prodrug approach | Masks charged groups to improve membrane permeability. |

This table is generated based on data from the text and is for illustrative purposes.

The synthesis of long polypeptides and proteins is a fundamental challenge in chemical biology. This compound, as a protected derivative of the amino acid arginine, is a crucial building block in the solid-phase peptide synthesis (SPPS) of peptide fragments. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group effectively shields the reactive guanidino side chain of arginine during the stepwise assembly of the peptide chain. google.comrsc.org This protection is vital for preventing unwanted side reactions and ensuring the fidelity of the synthesized sequence. Once these Pbf-protected arginine-containing peptide fragments are synthesized and purified, they serve as key intermediates in powerful peptide ligation strategies designed to construct large, complex protein architectures. nih.gov Peptide ligation refers to the chemoselective and covalent condensation of two or more unprotected peptide segments to form a single, larger polypeptide chain. wikipedia.orgnih.gov These methods are distinguished by their ability to form a native peptide bond at the ligation site without the need for coupling reagents or extensive side-chain protection schemes during the ligation step itself. nih.gov Two prominent strategies that utilize peptide fragments synthesized with precursors like this compound are Native Chemical Ligation (NCL) and Serine/Threonine Ligation (STL).

Native Chemical Ligation (NCL)

Introduced in 1994, Native Chemical Ligation (NCL) has become the most effective and widely used method for the chemical synthesis of proteins up to ~300 amino acids. wikipedia.orgbiosyntan.de The strategy is based on the reaction between two unprotected peptide fragments in an aqueous solution at a neutral pH. nih.govyoutube.com One peptide must possess a C-terminal thioester, while the other requires an N-terminal cysteine residue. biosyntan.de

The mechanism of NCL is a two-step process:

Transthioesterification : The reaction begins with a rapid and reversible thiol-thioester exchange. The ionized thiol group of the N-terminal cysteine residue on one peptide attacks the C-terminal thioester of the second peptide. wikipedia.orgmdpi.com This forms a new thioester-linked intermediate, connecting the two fragments. The reversibility of this initial step, often catalyzed by thiol additives like 4-mercaptophenylacetic acid (MPAA), ensures high regioselectivity. wikipedia.org

S-N Acyl Shift : The thioester-linked intermediate undergoes a spontaneous and irreversible intramolecular S-to-N acyl shift. wikipedia.orgmdpi.com The α-amino group of the cysteine attacks the thioester carbonyl, resulting in the formation of a stable, native amide (peptide) bond at the ligation junction. wikipedia.org

The role of this compound is upstream of the ligation reaction itself. It is a key reagent in the Fmoc-based solid-phase synthesis of the peptide fragments that will be used in NCL. The Pbf protecting group on the arginine side chain is stable during peptide chain elongation but is efficiently removed during the final acidolytic cleavage from the solid support (e.g., with trifluoroacetic acid), yielding a fully deprotected arginine-containing peptide ready for ligation. rsc.orgscribd.com

A primary limitation of classical NCL is its strict requirement for a cysteine residue at the ligation site. mdpi.com However, this can be overcome through subsequent desulfurization of the cysteine to an alanine (B10760859) or through the use of removable ligation auxiliaries that mimic N-terminal cysteine. wikipedia.orgnih.gov

Table 1: Key Characteristics of Native Chemical Ligation (NCL)

| Feature | Description | Reference(s) |

| Reactants | Peptide 1: C-terminal thioesterPeptide 2: N-terminal cysteine | biosyntan.de |

| Solvent | Aqueous buffer, typically containing 6 M guanidine (B92328) HCl | wikipedia.org |

| pH | Neutral (pH ~7.0) | wikipedia.org |

| Mechanism | 1. Reversible transthioesterification2. Irreversible S-to-N acyl shift | wikipedia.orgmdpi.com |

| Selectivity | Highly chemoselective and regioselective | wikipedia.org |

| Key Advantage | No side-chain protection needed on fragments during ligation | mdpi.com |

| Primary Limitation | Requires a cysteine residue at the ligation site | mdpi.com |

Ser/Thr Ligation

Serine/Threonine Ligation (STL) is a more recently developed, thiol-independent strategy that serves as a powerful alternative to NCL. nih.govacs.org This method is particularly valuable given the high natural abundance of serine (Ser) and threonine (Thr) residues in proteins, which significantly expands the number of potential ligation sites. acs.orgnih.gov STL involves the reaction between a peptide fragment with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another unprotected peptide bearing an N-terminal serine or threonine residue. acs.orgresearchgate.net

The mechanism of STL proceeds through several steps:

Imine Capture : The reaction is initiated by the condensation of the aldehyde group of the C-terminal SAL ester with the α-amino group of the N-terminal Ser/Thr residue, reversibly forming an imine. nih.govacs.org

Ring-Chain Tautomerization : The intermediate undergoes a rapid 5-endo-trig cyclization, where the β-hydroxyl group of the Ser or Thr attacks the imine, forming an oxazolidine (B1195125) ring. nih.govacs.org

O-N Acyl Transfer : A subsequent O-to-N nih.govresearchgate.net acyl transfer occurs, yielding a more stable N,O-benzylidene acetal-linked peptide. acs.orgnih.gov

Acidolysis : The final step involves the removal of the N,O-benzylidene acetal (B89532) with acid (e.g., trifluoroacetic acid), which regenerates the native peptide bond at the Xaa-Ser/Thr ligation site. acs.orgnih.gov